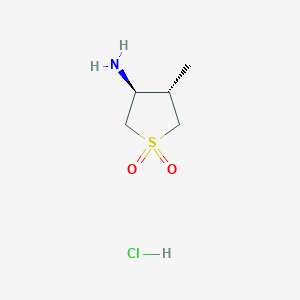
2-(3-Ethylpiperidin-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-2-8-4-3-5-10(6-8)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthetic Methodologies and Catalysis Research by Xiao‐Qiang Li and Chi Zhang (2009) discusses an environmentally benign TEMPO-catalyzed alcohol oxidation system, highlighting advancements in catalysis and synthetic methods that could be relevant for synthesizing or modifying compounds similar to "2-(3-Ethylpiperidin-1-yl)acetic acid hydrochloride" (Li & Zhang, 2009).
Potential Anticancer Applications A study by Temple et al. (1983) on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and thiazines suggests that derivatives of complex heterocyclic compounds, possibly including those structurally related to "this compound", could have applications in cancer research (Temple et al., 1983).
Auxin Activity and Plant Growth Research on auxin activity, particularly the study by Antolić et al. (2004), which discusses the molecular structure and activity of 2-alkylindole-3-acetic acids, underscores the importance of structural modifications in compounds to alter their biological activity, potentially relevant for agricultural research (Antolić et al., 2004).
Analytical Chemistry and Method Development A study by Patel et al. (2012) on the HPTLC method for analyzing Tolperisone Hydrochloride and Etodolac demonstrates the significance of analytical chemistry in the pharmaceutical industry, which could be relevant for analyzing "this compound" and its derivatives (Patel et al., 2012).
Antimicrobial Activity The synthesis and antimicrobial activity of 2-Thioxo-imidazolidin-4-one derivatives by Nasser et al. (2010) highlight the potential of heterocyclic compounds in developing new antimicrobial agents, which may include research avenues for "this compound" (Nasser et al., 2010).
Safety and Hazards
The safety information for 2-(3-Ethylpiperidin-1-yl)acetic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
2-(3-ethylpiperidin-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8-4-3-5-10(6-8)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPVHEABIBKJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2886611.png)
![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
